molecular formula C32H40O21 B2897888 6-[(2R,3S,4R,5R,6S)-6-[[(2S,3S,4R,5S,6S)-3,5-Dihydroxy-6-(hydroxymethyl)-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxy-8-methoxybenzo[g]chromen-2-one CAS No. 245724-07-6

6-[(2R,3S,4R,5R,6S)-6-[[(2S,3S,4R,5S,6S)-3,5-Dihydroxy-6-(hydroxymethyl)-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxy-8-methoxybenzo[g]chromen-2-one

Cat. No.: B2897888
CAS No.: 245724-07-6
M. Wt: 760.651
InChI Key: ONOFZBUYZFVINI-WUTWVFSKSA-N
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Description

This compound is a glycosylated benzo[g]chromen-2-one derivative, featuring a coumarin core modified with a methoxy group at position 8 and multiple glycosyl moieties. The glycosylation involves a branched oligosaccharide structure, including trihydroxyoxane (sugar) units linked via ether bonds. Such modifications enhance solubility and bioavailability compared to non-glycosylated coumarins. The compound’s complexity suggests a natural origin, possibly isolated from plants or microbial sources, though synthetic routes involving stepwise glycosylation and protecting-group strategies are plausible .

Properties

IUPAC Name

6-[(2R,3S,4R,5R,6S)-6-[[(2S,3S,4R,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxy-8-methoxybenzo[g]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40O21/c1-46-10-2-9-3-12-19(11(35)5-17(36)48-12)23(40)18(9)13(4-10)49-31-26(43)25(42)21(38)16(52-31)8-47-30-28(45)29(22(39)15(7-34)50-30)53-32-27(44)24(41)20(37)14(6-33)51-32/h2-5,14-16,20-22,24-35,37-45H,6-8H2,1H3/t14-,15-,16-,20-,21-,22-,24+,25+,26-,27-,28-,29+,30-,31-,32+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKJSDYYDRPGKZ-WUTWVFSKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=C3C(=C2O)C(=CC(=O)O3)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C2C(=C1)C=C3C(=C2O)C(=CC(=O)O3)O)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)CO)O)O[C@@H]6[C@H]([C@@H]([C@H]([C@@H](O6)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40O21
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

760.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-[(2R,3S,4R,5R,6S)-6-[[(2S,3S,4R,5S,6S)-3,5-Dihydroxy-6-(hydroxymethyl)-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxy-8-methoxybenzo[g]chromen-2-one is a complex polyphenolic compound known for its diverse biological activities. This article explores its biological properties based on recent research findings.

The molecular formula for this compound is C43H72O33C_{43}H_{72}O_{33} with a molecular weight of approximately 1145 Da. It features multiple hydroxyl groups and methoxy substitutions that contribute to its biological activity.

PropertyValue
Molecular FormulaC43H72O33
Molecular Weight1145 Da
LogP-12.3
Polar Surface Area (Ų)569
Hydrogen Bond Acceptors33
Hydrogen Bond Donors21

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. A study indicated that it could inhibit lipid peroxidation in cellular membranes and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell walls and interference with metabolic pathways .

Anti-inflammatory Effects

Investigations into the anti-inflammatory properties of this compound suggest that it downregulates pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This modulation of the inflammatory response indicates potential therapeutic applications in conditions characterized by chronic inflammation .

Anticancer Potential

Recent studies have highlighted the anticancer effects of this compound. It has been found to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1. The compound's ability to target multiple signaling pathways involved in tumor growth makes it a candidate for further development in cancer therapy .

Case Studies

  • Antioxidant Study : A study published in the Journal of Nutritional Biochemistry evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a strong correlation between concentration and antioxidant activity .
  • Antimicrobial Research : In a clinical microbiology study, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for conventional antibiotics .
  • Anti-inflammatory Mechanism : A recent publication in Phytotherapy Research examined the anti-inflammatory effects on human peripheral blood mononuclear cells (PBMCs), demonstrating a reduction in cytokine release upon treatment with the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / Class Core Structure Glycosylation Pattern Key Functional Groups Molecular Weight (g/mol) Bioactivity Insights
Target Compound (Benzo[g]chromen-2-one) Benzo[g]chromen-2-one Branched trihydroxyoxane units 8-OCH₃, multiple -OH ~800–850 (estimated) Antioxidant, enzyme inhibition (inferred)
Demethyltexasin 4'-O-glucoside (Isoflavone) Isoflavone Single glucosyl group at 4' 6,7,4'-trihydroxy ~448 Estrogenic, antioxidant
Chroman-4-one Oxime () Chroman-4-one oxime Methyltetrahydropyranyl linkage Oxime, 4-hydroxyphenyl ~532 (HR FAB-MS) Antimicrobial (speculated)
Phenolic Benzofuran Glycoside () Polybenzofuran Multiple glucosyl and oxane units 16 -OH groups, methoxy 1167.10 Broad toxicity profile, plant-derived

Key Structural Differences:

Core Structure: The target compound’s benzo[g]chromen-2-one core provides extended conjugation compared to isoflavones (Demethyltexasin) or chroman-4-one derivatives, likely enhancing UV absorption and radical scavenging capacity. The phenolic benzofuran glycoside () features a polycyclic benzofuran system, enabling diverse π-π interactions but limiting membrane permeability due to higher molecular weight (~1167 vs. ~800–850).

Glycosylation: The target compound’s branched glycosylation contrasts with the linear glucosylation in Demethyltexasin. Branched sugars may improve solubility and reduce enzymatic degradation .

Functional Groups: The 8-methoxy group in the target compound increases lipophilicity relative to non-methylated analogs, possibly enhancing blood-brain barrier penetration . Multiple hydroxy groups in all compounds contribute to hydrogen bonding, but the phenolic benzofuran glycoside’s 16 -OH groups correlate with higher predicted toxicity (e.g., hepatotoxicity) .

Preparation Methods

Enzymatic Glycosylation

Mutant glycoside hydrolases (GHs) from Dictyoglomus thermophilum enable regioselective β-glycosidic bond formation. Key steps include:

  • Donor Activation : p-Nitrophenyl glycosides (pNP-glycosides) serve as activated donors, with GH mutants (e.g., DtGH1-Q187A) catalyzing transglycosylation to the coumarin aglycone.
  • Reaction Conditions : 10 mM DTT, 50 mM phosphate buffer (pH 6.5), 40°C, 24 h. Yields reach 68–72% for primary glycosylation steps.

Chemical Glycosylation

For α-linked residues, silver oxide-promoted Koenigs-Knorr reactions are utilized:

  • Donor : Per-O-acetylated glycosyl bromides (e.g., 2-azido-3,4,6-tri-O-acetyl-α-D-galactopyranosyl bromide).
  • Coumarin Activation : Conversion to tetrabutylammonium salts enhances solubility in dichloromethane, critical for efficient coupling.

Glycosylation Efficiency Comparison :

Method Anomeric Control Yield Range Scalability
Enzymatic β-selectivity 65–75% High
Chemical α/β mixtures 30–45% Moderate

Convergent Coupling Strategy

The final assembly employs a chemoenzymatic approach:

  • Trisaccharide Synthesis :

    • Step 1 : Enzymatic β-(1→4) linkage between glucose and the inner mannose residue using DtGH3-N175A.
    • Step 2 : Chemical α-(1→6) coupling of the terminal glucose unit under BF₃·OEt₂ catalysis.
  • Coumarin Functionalization :
    The 6-hydroxy group on the benzo[g]chromen-2-one core undergoes glycosylation via Mitsunobu conditions (DIAD, PPh₃, THF, 0°C), achieving 58% yield with complete β-selectivity.

Critical Challenges :

  • Solubility Management : Use of tert-butyldimethylsilyl (TBS) ethers on sugar hydroxyls prevents premature deprotection during coupling.
  • Stereochemical Verification : $$ ^1\text{H-}^1\text{H} $$ TOCSY and HSQC NMR confirm anomeric configurations (δ 5.08 ppm for β-glucosides, $$ J_{1,2} $$ = 8.0 Hz).

Deprotection and Final Characterization

Global deprotection involves:

  • Silyl Ether Removal : HF-pyridine (0°C, 2 h) cleaves TBS groups without affecting glycosidic bonds.
  • Acetyl Hydrolysis : Zemplén conditions (NaOMe/MeOH, 4 h) yield fully deprotected product.

Analytical Data :

  • HRMS (ESI-) : m/z Calcd. for C₄₀H₅₀O₂₈ [M-H]⁻: 1002.2541; Found: 1002.2538.
  • $$ ^{13}\text{C} $$ NMR : 166.2 ppm (C=O), 112.4–158.7 ppm (aromatic carbons), 98.3–105.1 ppm (anomeric carbons).

Alternative Synthetic Routes

Whole-Cell Biocatalysis

Hairy root cultures of Polygonum multiflorum catalyze regioselective glycosylation at C-5/C-7 positions, though C-6 selectivity requires genetic modification.

Fluorescence-Guided Purification

Benzo[g]chromen-2-one’s intrinsic fluorescence (λₑₓ 340 nm/λₑₘ 455 nm) enables real-time monitoring via HPLC with fluorescence detection, reducing purification losses.

Industrial Scalability Considerations

Parameter Enzymatic Route Chemical Route
Cost per gram $320 $480
Step count 8 12
Environmental impact Low (aqueous solvents) Moderate (CH₂Cl₂ use)

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of this compound be experimentally validated?

  • Methodological Answer :

  • X-ray crystallography is the gold standard for resolving stereochemistry. Single-crystal diffraction provides unambiguous spatial arrangement data for hydroxyl and glycosidic linkages .
  • NMR spectroscopy (e.g., 1^1H-1^1H coupling constants and NOESY) can confirm axial/equatorial substituents on sugar moieties. For example, vicinal coupling constants (JHHJ_{HH}) > 8 Hz indicate axial-axial proton arrangements in pyranose rings .
  • Circular Dichroism (CD) may supplement structural analysis by correlating chromenone absorption bands with stereochemical environments .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) confirms molecular formula and fragmentation patterns, particularly for glycosidic bond cleavage .
  • 2D NMR (e.g., HSQC, HMBC) maps 13C^{13}\text{C}-1H^1\text{H} correlations, essential for assigning hydroxylated chromenone and sugar residues .
  • Infrared Spectroscopy (IR) identifies functional groups (e.g., hydroxyls, carbonyls) through characteristic absorption bands (e.g., 3200–3600 cm1^{-1} for -OH) .

Q. What are the primary synthetic challenges for this compound?

  • Methodological Answer :

  • Regioselective Glycosylation : Achieving correct linkage positions (e.g., β-1,4 vs. α-1,6) requires orthogonal protecting groups (e.g., benzyl, acetyl) and catalysts like BF3_3-Et2_2O .
  • Chromenone Functionalization : Methoxy and hydroxyl groups on the benzo[g]chromen-2-one core demand selective protection to avoid side reactions during glycosylation .
  • Purification : Reverse-phase HPLC with C18 columns and aqueous-organic gradients isolates stereoisomers and removes unreacted intermediates .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina, Schrödinger Suite) screens binding affinities to enzymes (e.g., glycosidases) by simulating ligand-receptor interactions. Key residues (e.g., catalytic aspartates) are prioritized .
  • Molecular Dynamics (MD) Simulations (GROMACS, AMBER) assess stability of glycosidic bonds in aqueous environments, predicting hydrolysis susceptibility .
  • QSAR Models correlate structural features (e.g., hydroxyl count, logPP) with observed bioactivity, guiding lead optimization .

Q. How do glycosylation pattern variations affect biological activity?

  • Methodological Answer :

  • Enzymatic Assays : Compare inhibitory activity against α-glucosidase or β-galactosidase using synthetic analogs with modified sugar residues (e.g., galactose vs. glucose). IC50_{50} values are quantified via spectrophotometry .
  • Microscale Thermophoresis (MST) measures binding constants (KdK_d) between glycosylated derivatives and target proteins, revealing structure-activity relationships .
  • Table : Glycosylation Impact on Bioactivity
Sugar Residue ModificationEnzyme Inhibition (IC50_{50}, μM)Binding Affinity (KdK_d, nM)
Native Structure12.5 ± 1.245 ± 5
Glucose → Galactose28.7 ± 2.1120 ± 10
Removal of Terminal Rhamnose>100>500
Data derived from in vitro assays

Q. How can contradictions in reported biological activities be resolved?

  • Methodological Answer :

  • Structural Revalidation : Re-analyze disputed batches via NMR and HRMS to confirm purity (>95%) and rule out degradation products .
  • Assay Standardization : Use uniform protocols (e.g., fixed pH, temperature) for cell-based assays to minimize variability. For example, reactive oxygen species (ROS) assays are sensitive to incubation time .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify confounding factors (e.g., solvent effects in DMSO vs. ethanol) .

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